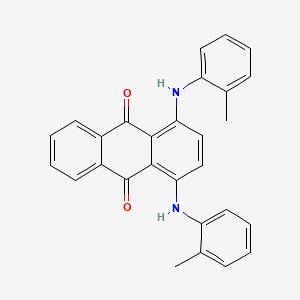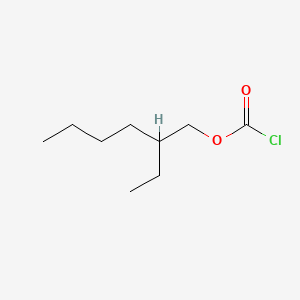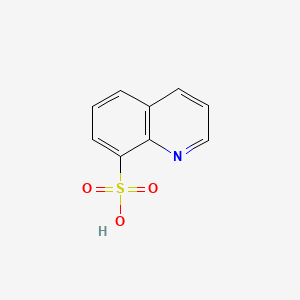
2-(Methylsulfonyl)-1-phenylethanone
Übersicht
Beschreibung
2-(Methylsulfonyl)-1-phenylethanone is a chemical compound that features a methylsulfonyl group attached to a phenylethanone moiety. This structure is a key feature in various synthetic and medicinal chemistry applications due to its potential for further chemical modifications and transformations.
Synthesis Analysis
The synthesis of compounds related to this compound can involve multiple steps and reagents. For instance, the synthesis of extended oxazoles utilizes a scaffold that can be further elaborated at the methylene position, leading to a variety of products including monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products can be optimized using a magnesium/mercuric chloride reagent system, yielding desulfonylated products . Additionally, the synthesis of 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of phenylsulfonyl-containing compounds in the synthesis of furans and cyclopentenones .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, the conformational analysis of 2-methylsulphonyl-1-phenylethanol, which shares a similar sulphonyl functional group, has been performed using 1H NMR spectroscopy. Theoretical calculations have predicted a more stable conformation where the methylsulphonyl group is in an anti disposition to the phenyl group . Additionally, X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into non-covalent interactions and molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of the methylsulfonyl group in this compound and related compounds is significant for various chemical transformations. For example, the electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene results in the selective cleavage of a carbon-sulphur bond, forming 1-methylthio-2-phenylethene . Moreover, the potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones leads to 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones, showcasing the reactivity of sulfonyl groups under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds can be deduced from experimental and theoretical studies. For instance, the use of density functional theory (DFT) calculations provides detailed information about the molecular and chemical properties, including electrophilic and nucleophilic nature, as well as non-linear optical behaviors . The study of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, is crucial for understanding the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
2-(Methylsulfonyl)-1-phenylethanone and its derivatives have been studied for their synthesis and structural properties. For example, the crystal structure and synthesis of 2-(4-Methoxybenzylthio)-1-phenylethanone, a derivative, were reported, highlighting interesting biological activities and the influence of sulfonyl and carbonyl groups on its conformation (Heravi et al., 2009).
2. Membrane Technology
Polymers containing sulfonium cations, similar to the structure of this compound, have been tested as separators in zinc-air cells. Their effectiveness in preventing cation permeation from anode to cathode was demonstrated, significantly increasing the capacity during discharge (Dewi et al., 2003).
3. Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone) polymers containing phenyl groups, akin to this compound, have been synthesized for use as proton exchange membranes. They exhibited high proton conductivity and oxidative stability, indicating potential for fuel cell applications (Chen et al., 2017).
4. Photoinduced Chemical Transformations
The compound has been involved in photoinduced transformations under catalyst-free conditions. For instance, sulfonated 3,4-dihydro-2H-pyrroles were generated using similar compounds under sulfonylative conditions, demonstrating efficiency and selectivity in these transformations (Mao et al., 2017).
5. Application in Pharmaceuticals
Derivatives of this compound have been employed in the pharmaceutical industry. For example, 1-Phenylethanol, synthesized via hydrogenation of acetophenone, is used as an anti-inflammatory and analgesic drug, and as a food additive (More & Yadav, 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure, such as skb264, have been developed as antibody-drug conjugates (adcs) targeting trop2 . TROP2 is a cell surface receptor that is overexpressed in various types of cancers .
Biochemical Pathways
The use of computational tools and mathematical pathfinding approaches can facilitate the understanding of computational analysis of metabolic pathways .
Pharmacokinetics
In the case of skb264, after administration, the serum or plasma concentration/exposure of skb264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo .
Result of Action
In the case of skb264, it significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUSPZIZBLGLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190574 | |
| Record name | Acetophenone, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3708-04-1 | |
| Record name | 2-(Methylsulfonyl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3708-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003708041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLSULFONYL)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA8B62R87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the halogenation of 2-(methylsulfonyl)-1-phenylethanone (also called α-methylsulfonylacetophenone)?
A1: The research article highlights that this compound (referred to as α-methylsulfonylacetophenone in the study) can be halogenated using reagents like sulfuryl chloride or pyridinium bromide perbromide []. Interestingly, the researchers found that by adjusting the amount of reagent and reaction conditions, they could control which carbon gets the halogen atom (regiochemical control) []. This control is important for potential applications where specific isomers of the halogenated product are desired.
Q2: How does the structure of this compound, as determined by the study, explain its reactivity?
A2: The study utilized various spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of this compound and its halogenated derivatives []. Additionally, they used X-ray crystallography to determine the precise three-dimensional structure of the parent compound []. This structural information, particularly the arrangement of atoms around the reactive alpha-carbon, helps explain why substituting the halogen atom in α-halosulfones can be challenging []. This insight is valuable for understanding the reactivity of this class of compounds and designing further reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







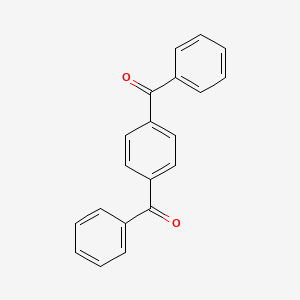
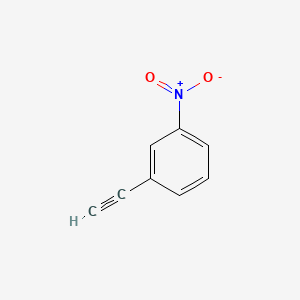

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)
